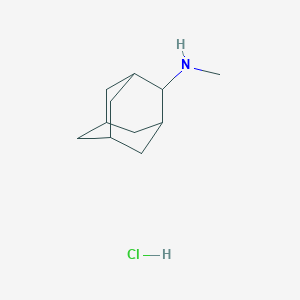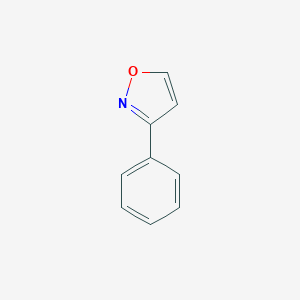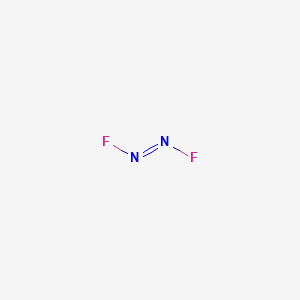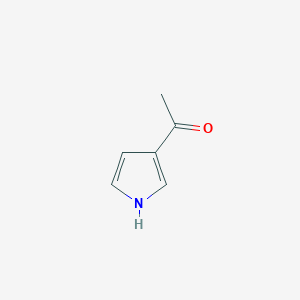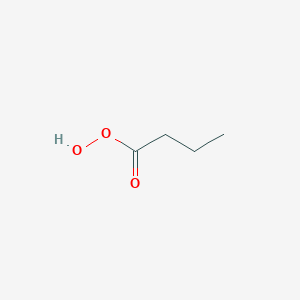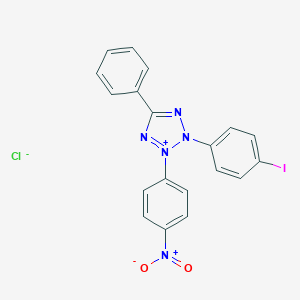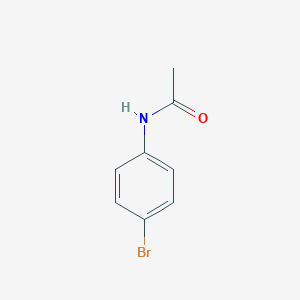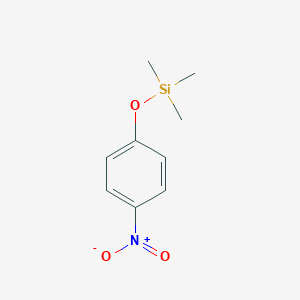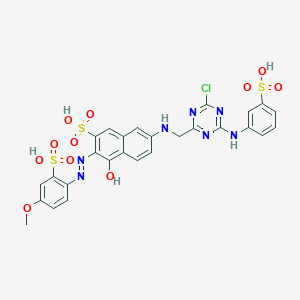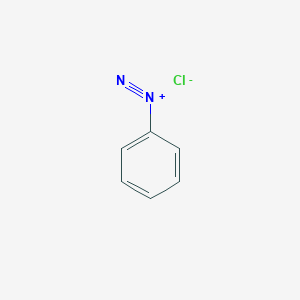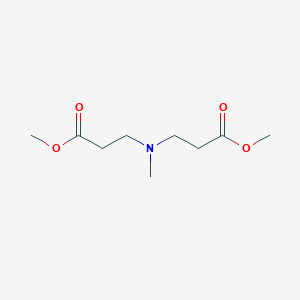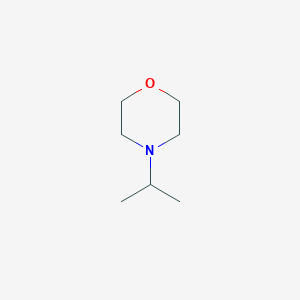
4-Isopropylmorpholine
説明
Synthesis Analysis
Synthesis of 4-Isopropylmorpholine and its derivatives involves various chemical processes. The compound has been synthesized in studies aimed at exploring its pharmacological properties and potential as a building block for more complex molecules. For instance, research has demonstrated methods for synthesizing morpholine derivatives through reactions that involve specific substitutions and cyclization processes to form the desired morpholine ring structure. These synthesis pathways are crucial for producing 4-Isopropylmorpholine for further study and application in various fields of chemistry and pharmacology (Seebach & Yoshifuji, 1981).
Molecular Structure Analysis
The molecular structure of 4-Isopropylmorpholine has been studied using techniques such as X-ray diffraction and DFT calculations. These studies help in understanding the conformational stability and electronic properties of the molecule. For example, research involving DFT studies and crystal structure analysis provides insights into the optimized molecular structure, highlighting the stability of certain conformational isomers over others. Such analysis is pivotal in elucidating the chemical behavior and reactivity of 4-Isopropylmorpholine (Sun et al., 2021).
Chemical Reactions and Properties
4-Isopropylmorpholine participates in a variety of chemical reactions, illustrating its versatile chemical properties. It has been used as a substrate in light-promoted synthesis reactions, demonstrating its reactivity under specific conditions to form complex heterocyclic compounds. Such reactions are significant for expanding the utility of 4-Isopropylmorpholine in synthetic organic chemistry and for the development of new pharmaceutical agents (Liu et al., 2016).
Physical Properties Analysis
The physical properties of 4-Isopropylmorpholine, such as melting point, boiling point, and solubility, are crucial for its handling and application in various chemical processes. Studies focused on the electrochemical synthesis of related compounds provide valuable data on the conditions required for synthesizing 4-Isopropylmorpholine and its analogs, which in turn offer insights into its physical characteristics (Zuo & Qing-dong, 2001).
Chemical Properties Analysis
The chemical properties of 4-Isopropylmorpholine, including its reactivity, stability, and interactions with other molecules, are a focus of research. For instance, studies exploring the synthesis of morpholine derivatives shed light on the chemical versatility of 4-Isopropylmorpholine, highlighting its potential in the synthesis of pharmacologically active compounds. These properties are key to understanding the compound's utility in medicinal chemistry and its potential therapeutic applications (Avramova et al., 1998).
科学的研究の応用
Biodegradable Polydepsipeptides
- Specific Scientific Field: Chemical Engineering and Technology .
- Summary of the Application: 4-Isopropylmorpholine is used in the synthesis of bioresorbable polymers based on polydepsipeptides . These polymers are often used for biomedical applications such as surgical sutures, resorbable bone plates, artificial skin, tissue engineering scaffolds, and carrier systems for the controlled release of drugs and genes .
- Methods of Application or Experimental Procedures: The ring-opening polymerization of morpholine-2,5-dione derivatives using organic Sn and enzyme lipase is discussed . The dependence of the macroscopic properties of the block copolymers on their structure is also presented .
- Results or Outcomes: Bioresorbable polymers based on polydepsipeptides could be used as biomaterials in drug controlled release, tissue engineering scaffolding and shape-memory materials .
Silica-Based Nanoparticles
- Specific Scientific Field: Nanotechnology .
- Summary of the Application: 4-Isopropylmorpholine can be used in the synthesis of functionalized silica nanoparticles . These nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
- Methods of Application or Experimental Procedures: The fabrication of functionalized silica nanoparticles and their attractive applications have been extensively highlighted . These applications include advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
- Results or Outcomes: The surface modification step on the various properties of the silica surface has been demonstrated . Current challenges in the applications of functionalized silica nanoparticles and corresponding strategies to discuss these issues and future perspectives for additional improvement have been addressed .
Large Language Models (LLMs) in Scientific Research
- Specific Scientific Field: Artificial Intelligence and Ethics .
- Summary of the Application: 4-Isopropylmorpholine can be used in the development of Large Language Models (LLMs) in scientific research . These models have inspired developers and researchers alike to find new applications and uses for these groundbreaking tools .
- Methods of Application or Experimental Procedures: The use of LLMs in scientific research requires the development of norms, conventions, and standards . Just as researchers apply norms, conventions, and/or standards to hypothesis testing, regression, or CRISPR applications, researchers can benefit from guidance on how to both use, and report on their use, of LLMs in their research .
- Results or Outcomes: The ethical use of LLMs in scientific research aligns with ethical principles and best practices . This editorial hopes to inspire further dialogue and research in this crucial area of scientific investigation .
Synthesis of Morpholines
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: The morpholine (1,4-oxazinane) motif, which includes 4-Isopropylmorpholine, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .
- Methods of Application or Experimental Procedures: This review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .
- Results or Outcomes: Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .
Shape Memory Polymer Fibers
- Specific Scientific Field: Materials Science .
- Summary of the Application: 4-Isopropylmorpholine can be used in the development of Shape Memory Polymer Fibers (SMPFs) . SMPFs show some advanced features and functions in many fields .
- Methods of Application or Experimental Procedures: Electrospinning, as a versatile and feasible technique, has been used to prepare shape memory polymer fibers (SMPFs) and expand their structures .
- Results or Outcomes: SMPFs can sense and respond to the changes of the external environment, and its behavior is similar to the intelligent reflection of life .
Safety And Hazards
特性
IUPAC Name |
4-propan-2-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)8-3-5-9-6-4-8/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZMWNWNBXSZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074951 | |
| Record name | Morpholine, 4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Morpholine, 4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4-Isopropylmorpholine | |
CAS RN |
1004-14-4, 1331-24-4 | |
| Record name | 4-(1-Methylethyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, isopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1004-14-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-propan-2-ylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



